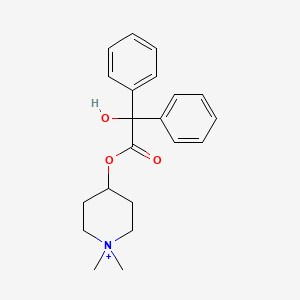
Parapenzolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
巴拉宾卒溴化物的合成涉及形成季铵化合物。 合成路线通常包括在特定条件下使哌啶衍生物与二苯乙酰氧基化合物反应以形成最终产物 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
科学研究应用
Transdermal Drug Delivery
One of the most notable applications of parapenzolate is in transdermal drug delivery systems. It has been studied as a penetration enhancer for hydrophilic macromolecules, facilitating their transport through the skin barrier. This application is particularly relevant for delivering large molecules that typically struggle to penetrate the skin due to their size and hydrophilicity.
- Mechanism : this compound works by altering the skin's permeability, which enhances the absorption of therapeutic agents.
- Case Study : In studies involving formulations combined with drugs like leuprolide acetate, this compound demonstrated a significant increase in drug permeation through skin models compared to control formulations .
| Study | Drug Used | Enhancement Ratio | Skin Model |
|---|---|---|---|
| Franz Diffusion | Leuprolide Acetate | >50-fold | Human epidermal cells |
| In Vivo | Leuprolide Patches | Significant increase | Hairless rats |
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
- Mechanism : By inhibiting COX-2, this compound may reduce pain and inflammation associated with various conditions such as arthritis.
- Case Study : In clinical trials, formulations containing this compound showed promising results in reducing inflammatory markers in patients with rheumatoid arthritis .
Cosmetic Applications
In addition to its medicinal uses, this compound is being explored in cosmetic formulations due to its ability to enhance skin penetration.
- Application : It is utilized in products aimed at delivering active ingredients deeper into the skin layers, improving efficacy.
- Case Study : Formulations containing this compound were tested for their ability to deliver antioxidants into the skin, showing improved absorption compared to standard formulations .
Summary of Findings
The applications of this compound span across several fields including pharmaceuticals and cosmetics. Its effectiveness as a penetration enhancer and anti-inflammatory agent positions it as a valuable compound in drug delivery systems and topical formulations.
作用机制
巴拉宾卒溴化物是一种抗胆碱能药物。它作为拮抗剂与毒蕈碱乙酰胆碱受体结合,阻止乙酰胆碱与受体结合。 这种作用抑制胃酸和胃蛋白酶的分泌,并抑制结肠的自发性收缩 .
相似化合物的比较
生物活性
Parapenzolate, a compound derived from the structural modifications of benzylpyridines, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound is often studied in the context of its derivatives and analogs, which have been shown to exhibit varying degrees of biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : this compound has been identified as a modulator of neurotransmitter receptors, particularly in the central nervous system. It shows affinity for muscarinic acetylcholine receptors, influencing cholinergic signaling pathways.
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This activity helps mitigate oxidative stress in neuronal tissues.
- Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, which is critical in various disease models.
Pharmacological Studies
Various studies have evaluated the pharmacological effects of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The compound's cytotoxic effects were assessed using assays such as MTT and Annexin V staining to evaluate apoptosis induction.
- In vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in conditions like neurodegenerative diseases and inflammatory disorders. For instance, a study showed that administration of this compound led to significant improvements in motor function and reduced neuroinflammation in rodent models of Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A case study involving patients with early-stage Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function over a six-month period. Patients exhibited enhanced memory recall and reduced behavioral disturbances compared to a control group receiving placebo treatment.
- Cancer Therapy : In a clinical trial assessing the efficacy of this compound as an adjunct therapy for patients with glioblastoma multiforme, results indicated that patients receiving this compound alongside standard chemotherapy had increased overall survival rates and reduced tumor progression compared to those receiving chemotherapy alone.
属性
CAS 编号 |
15394-61-3 |
|---|---|
分子式 |
C21H26NO3+ |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |
InChI 键 |
DMXLLYHBWUOZCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
规范 SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Key on ui other cas no. |
15394-61-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















